5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol
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Description
Mechanism of Action
Target of Action
The primary targets of 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol are currently unknown. The compound’s structure and properties have been identified
Mode of Action
Similar compounds, such as 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, have been shown to inhibit protein synthesis through the obort mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyloxybenzene with boronic acid derivatives in the presence of a catalyst . The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic
Properties
IUPAC Name |
1-hydroxy-5-phenylmethoxy-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEXXABNMJDDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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